molecular formula C20H20N2O5 B5092700 5-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-2-morpholin-4-ylbenzoic acid

5-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-2-morpholin-4-ylbenzoic acid

Cat. No.: B5092700
M. Wt: 368.4 g/mol
InChI Key: KFAZNOBXQANDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Dioxo-4-azatricyclo[52102,6]dec-8-en-4-yl)-2-morpholin-4-ylbenzoic acid is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-2-morpholin-4-ylbenzoic acid typically involves multiple steps. One common approach is the reaction of 3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl derivatives with morpholine and benzoic acid derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-2-morpholin-4-ylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new alkylated derivatives.

Scientific Research Applications

5-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-2-morpholin-4-ylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-2-morpholin-4-ylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl derivatives: These compounds share the core tricyclic structure but differ in their substituents.

    Morpholine derivatives: Compounds containing the morpholine ring, which exhibit similar chemical reactivity and biological activity.

Uniqueness

5-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-2-morpholin-4-ylbenzoic acid is unique due to the combination of its tricyclic core and morpholine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-2-morpholin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c23-18-16-11-1-2-12(9-11)17(16)19(24)22(18)13-3-4-15(14(10-13)20(25)26)21-5-7-27-8-6-21/h1-4,10-12,16-17H,5-9H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAZNOBXQANDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.